Ethyl 3-isopropyl-4-methoxybenzoate
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Overview
Description
Ethyl 3-isopropyl-4-methoxybenzoate is an organic compound with the molecular formula C13H18O3 It is a derivative of benzoic acid, featuring an ethyl ester group, an isopropyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-isopropyl-4-methoxybenzoate can be synthesized through the esterification of 3-isopropyl-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropyl-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-isopropyl-4-methoxybenzoic acid or 3-isopropyl-4-methoxybenzaldehyde.
Reduction: 3-isopropyl-4-methoxybenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 3-isopropyl-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-isopropyl-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Ethyl 3-isopropyl-4-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-methoxybenzoate: Lacks the isopropyl group, leading to different chemical and biological properties.
Ethyl 3-isopropylbenzoate: Lacks the methoxy group, affecting its reactivity and applications.
Ethyl 4-isopropylbenzoate: The position of the isopropyl group is different, resulting in distinct chemical behavior.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 4-methoxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C13H18O3/c1-5-16-13(14)10-6-7-12(15-4)11(8-10)9(2)3/h6-9H,5H2,1-4H3 |
InChI Key |
LJRAEWHLTMJPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)C(C)C |
Origin of Product |
United States |
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